molecular formula C17H19BrN2O3 B11136136 8-[(5-bromo-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(5-bromo-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11136136
M. Wt: 379.2 g/mol
InChI Key: OGMBCDAULKBGSC-UHFFFAOYSA-N
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Description

8-[(5-bromo-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure, incorporating both indole and azaspiro moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(5-bromo-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps:

    Formation of the Indole Derivative: The initial step involves the bromination of indole to form 5-bromoindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Acetylation: The 5-bromoindole is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine to form 5-bromo-1H-indol-1-yl acetate.

    Spirocyclization: The final step involves the reaction of 5-bromo-1H-indol-1-yl acetate with 1,4-dioxa-8-azaspiro[4.5]decane under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carbonyl group in the acetyl moiety.

    Substitution: The bromine atom on the indole ring can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced acetyl derivatives

    Substitution: Substituted indole derivatives with various functional groups

Scientific Research Applications

Chemistry

In chemistry, 8-[(5-bromo-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules. Its brominated indole moiety is particularly useful in studying enzyme inhibition and receptor binding.

Medicine

Medically, this compound has potential applications in drug discovery and development. The indole core is a common motif in many pharmacologically active compounds, and the spirocyclic structure may impart unique biological activities, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-[(5-bromo-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is largely dependent on its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(5-bromo-1H-indol-1-yl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a brominated indole moiety and a spirocyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

InChI

InChI=1S/C17H19BrN2O3/c18-14-1-2-15-13(11-14)3-6-20(15)12-16(21)19-7-4-17(5-8-19)22-9-10-23-17/h1-3,6,11H,4-5,7-10,12H2

InChI Key

OGMBCDAULKBGSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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